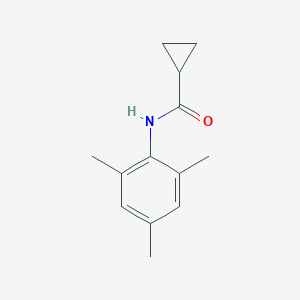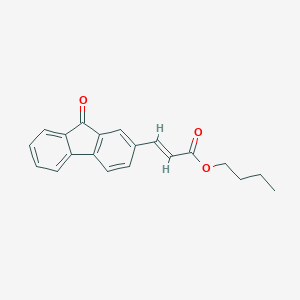![molecular formula C28H23F5N4O6 B395723 Ethyl 1-[(1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonyl)amino]-5,6,7,8-tetrafluoro-4-oxoquinoline-3-carboxylate](/img/structure/B395723.png)
Ethyl 1-[(1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonyl)amino]-5,6,7,8-tetrafluoro-4-oxoquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[(1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonyl)amino]-5,6,7,8-tetrafluoro-4-oxoquinoline-3-carboxylate is a complex organic compound belonging to the fluoroquinolone family. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a morpholine ring. Fluoroquinolones are known for their broad-spectrum antibacterial activity, making them valuable in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonyl)amino]-5,6,7,8-tetrafluoro-4-oxoquinoline-3-carboxylate involves several key steps:
Formation of the quinoline core: The quinoline core is synthesized through a series of reactions, including cyclization and fluorination.
Introduction of the morpholine ring: The morpholine ring is introduced via nucleophilic substitution at the 7-position of the quinoline ring.
Formation of the carbonyl-amino linkage: The carbonyl-amino linkage is formed through a condensation reaction between the quinoline derivative and an appropriate amine.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-[(1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonyl)amino]-5,6,7,8-tetrafluoro-4-oxoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can modify the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions include various quinolone derivatives with modified functional groups, which can exhibit different biological activities.
Aplicaciones Científicas De Investigación
Ethyl 1-[(1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonyl)amino]-5,6,7,8-tetrafluoro-4-oxoquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new antibacterial agents due to its broad-spectrum activity.
Biological Studies: The compound is studied for its potential cytotoxic effects against cancer cell lines.
Industrial Applications: It is used in the synthesis of other fluoroquinolone derivatives with enhanced properties.
Mecanismo De Acción
The mechanism of action of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to bacterial cell death. This mechanism is distinct from other classes of antibiotics, making it effective against antibiotic-resistant strains.
Comparación Con Compuestos Similares
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different structural features.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
Ethyl 1-[(1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonyl)amino]-5,6,7,8-tetrafluoro-4-oxoquinoline-3-carboxylate is unique due to its multiple fluorine atoms and the presence of a morpholine ring, which contribute to its distinct pharmacokinetic and pharmacodynamic properties.
Propiedades
Fórmula molecular |
C28H23F5N4O6 |
|---|---|
Peso molecular |
606.5g/mol |
Nombre IUPAC |
ethyl 1-[(1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonyl)amino]-5,6,7,8-tetrafluoro-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C28H23F5N4O6/c1-3-35-11-14(25(38)13-9-16(29)18(10-17(13)35)36-5-7-42-8-6-36)27(40)34-37-12-15(28(41)43-4-2)26(39)19-20(30)21(31)22(32)23(33)24(19)37/h9-12H,3-8H2,1-2H3,(H,34,40) |
Clave InChI |
WIMVYMZHAWGOTQ-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C(=O)NN4C=C(C(=O)C5=C4C(=C(C(=C5F)F)F)F)C(=O)OCC |
SMILES canónico |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C(=O)NN4C=C(C(=O)C5=C4C(=C(C(=C5F)F)F)F)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3,4-Dihydro-2H-quinolin-1-yl)-(5-thiophen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methanone](/img/structure/B395645.png)
![N-(2-furanylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B395646.png)
![N-[3-nitro-5-(2-isopropyl-5-methylphenoxy)phenyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B395647.png)
![3-Bromo-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B395648.png)
![ethyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B395649.png)
![4-[4-(benzyloxy)-3-ethoxybenzylidene]-3-methyl-5(4H)-isoxazolone](/img/structure/B395652.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B395654.png)

![Isopropyl 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B395657.png)
![Ethyl 2-({[5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B395660.png)
![N-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B395661.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B395662.png)
![3-[(2,6-Dimethyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B395663.png)
